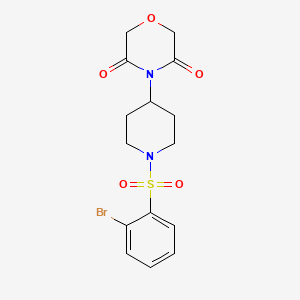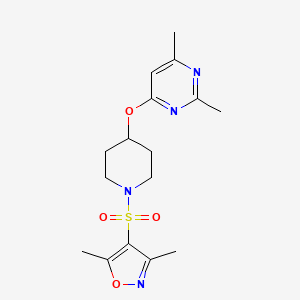![molecular formula C13H18N2O2 B2679235 4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile CAS No. 1436348-10-5](/img/structure/B2679235.png)
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile, also known as BHMN, is a synthetic compound that has been widely studied for its potential use in scientific research. BHMN is a morpholine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Applications De Recherche Scientifique
Bridged Bicyclic Morpholines as Medicinal Chemistry Building Blocks
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane and its analogues, are highlighted for their importance in medicinal chemistry research. These compounds, known for being achiral and possessing similar lipophilicity to morpholine, are synthesized from inexpensive materials through straightforward chemistry. They serve as novel morpholine-based building blocks, offering a platform for developing new pharmacologically active compounds. The synthesis of these building blocks, as outlined in various studies, showcases their potential in creating new drug candidates with improved properties (Walker et al., 2012) (Wishka et al., 2011).
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
The synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes introduces a versatile approach to crafting carbon-atom bridged morpholines. This synthetic route, starting from 4R-hydroxy-l-proline, demonstrates how modifying the 2-oxa-5-azabicyclo[2.2.1]heptane core can lead to analogues of FDA-approved drugs like baclofen and pregabalin. These compounds represent a significant step forward in the design of backbone-constrained γ-amino acid analogues, potentially offering new therapeutic options (Garsi et al., 2022).
Computational Studies on Morpholine Carbonitriles
Computational and spectroscopic investigations into morpholine carbonitriles, such as 4-morpholine carbonitrile, provide insight into their molecular geometry, vibrational frequencies, and electronic properties. These studies, utilizing ab initio and density functional methods, reveal the stability and charge transfer characteristics within the molecule, contributing to a deeper understanding of their reactivity and potential applications in material science (Xavier & Raj, 2013).
Lipophilicity and Bioisostere Applications
The investigation into azaspiro[3.3]heptanes as replacements for morpholines and other heterocycles in medicinal chemistry underscores their potential to modify lipophilicity and basicity of molecules. This research provides valuable insights into how introducing a spirocyclic center can impact the physicochemical properties of drug molecules, offering strategies for enhancing drug design (Degorce et al., 2019).
Propriétés
IUPAC Name |
4-(bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-7-9-8-17-6-5-15(9)13(16)12-10-3-1-2-4-11(10)12/h9-12H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWJBMGGSJVWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol](/img/structure/B2679152.png)





![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)




![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)